Cas no 871478-82-9 (1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride)
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Carbamoylpiperidine-3-carboxylic acid
- 1-(aminocarbonyl)piperidine-3-carboxylic acid
- 1-(aminocarbonyl)piperidine-3-carboxylic acid(SALTDATA: HCl)
- SB41889
- AKOS016341073
- Z104510598
- AKOS000264036
- CS-0213178
- WJB47882
- BP-11213
- J-503483
- A862774
- BS-29729
- 1-(aminocarbonyl)-3-piperidinecarboxylic acid
- BB 0220150
- 1-carbamoylpiperidine-3-carboxylicacid
- 871478-82-9
- 1-(aminocarbonyl)piperidine-3-carboxylic acid, AldrichCPR
- MFCD06799728
- EN300-14767
- DTXSID50585337
- SCHEMBL3179327
- G74640
- 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride
-
- MDL: MFCD06799728
- Inchi: 1S/C7H12N2O3/c8-7(12)9-3-1-2-5(4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11)
- InChI Key: CRCXZDRNTOBHLY-UHFFFAOYSA-N
- SMILES: OC(C1CN(C(N)=O)CCC1)=O
Computed Properties
- Exact Mass: 172.08479225g/mol
- Monoisotopic Mass: 172.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 83.6Ų
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride Security Information
- Storage Condition:(BD276505)
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM281729-5g |
1-Carbamoylpiperidine-3-carboxylic acid |
871478-82-9 | 95% | 5g |
$306 | 2021-08-18 | |
| Alichem | A129006767-5g |
1-Carbamoylpiperidine-3-carboxylic acid |
871478-82-9 | 95% | 5g |
$349.89 | 2023-08-31 | |
| TRC | A621233-100mg |
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride |
871478-82-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621233-500mg |
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride |
871478-82-9 | 500mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A621233-1g |
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride |
871478-82-9 | 1g |
$ 230.00 | 2022-06-07 | ||
| abcr | AB246754-1 g |
1-(Aminocarbonyl)piperidine-3-carboxylic acid |
871478-82-9 | 1g |
€169.40 | 2023-04-27 | ||
| Chemenu | CM281729-5g |
1-Carbamoylpiperidine-3-carboxylic acid |
871478-82-9 | 95% | 5g |
$362 | 2022-09-29 | |
| eNovation Chemicals LLC | Y1244494-1g |
1-(aminocarbonyl)piperidine-3-carboxylic acid |
871478-82-9 | 95% | 1g |
$150 | 2023-09-04 | |
| Enamine | EN300-14767-0.05g |
1-carbamoylpiperidine-3-carboxylic acid |
871478-82-9 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
| Enamine | EN300-14767-0.1g |
1-carbamoylpiperidine-3-carboxylic acid |
871478-82-9 | 95% | 0.1g |
$23.0 | 2023-05-03 |
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride Suppliers
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride
Introduction to 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride (CAS No. 871478-82-9)
1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride, identified by its Chemical Abstracts Service (CAS) number 871478-82-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The structural framework of 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride incorporates both an aminocarbonyl group and a carboxylic acid moiety, positioned strategically on the piperidine ring. This unique arrangement imparts distinct chemical reactivity and binding properties, which have been exploited in various research endeavors. The piperidine core is particularly noteworthy, as it is a common scaffold in many biologically active molecules, including antiviral, anticancer, and antimicrobial agents.
In recent years, there has been growing interest in piperidine derivatives due to their ability to modulate enzyme activity and interact with biological targets. For instance, studies have highlighted the potential of piperidine-based compounds in inhibiting proteases and kinases, which are pivotal in numerous disease pathways. The presence of the carboxylic acid group in 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride allows for further functionalization via esterification or amidation, expanding its synthetic utility.
The hydrochloride salt form of this compound not only improves its handling characteristics but also enhances its bioavailability in biological systems. This makes it an attractive candidate for preclinical studies aimed at evaluating its pharmacokinetic properties and therapeutic potential. Researchers have been particularly intrigued by its potential role in developing novel treatments for neurological disorders, where piperidine derivatives have shown promise in modulating neurotransmitter pathways.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride. By leveraging molecular docking simulations and machine learning algorithms, scientists can predict binding affinities and interactions with target proteins with remarkable accuracy. This high-throughput approach has accelerated the discovery process, allowing researchers to identify lead compounds more rapidly than traditional methods alone.
The synthesis of 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include cyclization of piperidine precursors followed by functional group transformations to introduce the aminocarbonyl and carboxylic acid moieties. The final step involves salt formation with hydrochloric acid to yield the stable hydrochloride salt. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for subsequent pharmacological testing.
In the context of drug discovery, 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride serves as a versatile building block for more complex molecules. Its structural features can be modified to fine-tune biological activity, solubility, and metabolic stability. For example, replacing the carboxylic acid group with an amide or ester can alter its pharmacokinetic profile while retaining core binding interactions with biological targets. Such modifications are critical in optimizing drug candidates for clinical development.
Current research is exploring the potential of 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride in addressing unmet medical needs. One area of focus is its application as a chiral auxiliary or ligand in asymmetric synthesis, where it could facilitate the production of enantiomerically pure drugs with enhanced therapeutic efficacy. Additionally, its role as a precursor for radiolabeled compounds has been investigated for use in diagnostic imaging techniques.
The compound's compatibility with modern analytical techniques has also contributed to its growing popularity among researchers. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to characterize 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride and monitor reaction progress during synthesis. These tools provide invaluable insights into molecular structure and purity, ensuring that researchers can proceed with confidence in their experiments.
Looking ahead, the future prospects for 1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride appear promising as new methodologies emerge in medicinal chemistry. Advances in green chemistry principles may lead to more sustainable synthetic routes, reducing waste and energy consumption without compromising yield or quality. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists will continue to drive innovation in drug discovery pipelines.
In conclusion,1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride (CAS No. 871478-82-9) represents a significant asset in pharmaceutical research due to its versatile structure and functional properties. Its potential applications span across multiple therapeutic areas, from neurological disorders to oncology and beyond. As scientific understanding evolves and new technologies become available,1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride will undoubtedly continue to play a crucial role in advancing medicinal chemistry discoveries.
871478-82-9 (1-(aminocarbonyl)-3-piperidinecarboxylic Acid hydrochloride) Related Products
- 467430-50-8(1-carbamoylpiperidine-4-carboxylic Acid)
- 188854-33-3(1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid)
- 333985-79-8(1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid)
- 851168-77-9(1-Carbamoyl-piperidine-4-carboxylic Acid)
- 1172692-53-3(1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid)
- 392638-74-3(4-Piperidinecarboxylic acid, 1-[(octylamino)carbonyl]-)
- 702670-21-1(1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid)
- 188854-42-4(1-(Diethylamino)carbonylpiperidine-4-carboxylic Acid)
- 923177-00-8(1-(ethylcarbamoyl)piperidine-4-carboxylic acid)
- 188854-34-4(1-[(2-Methylpropyl)carbamoyl]piperidine-4-carboxylic acid)